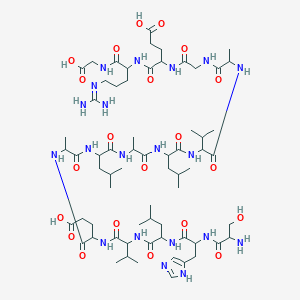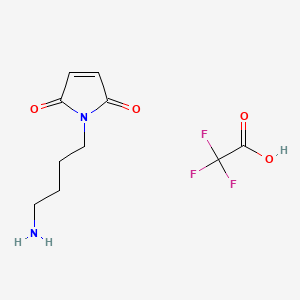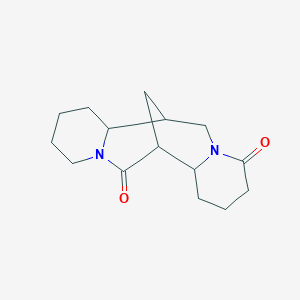
7-Propargyloxy-3,4-dichloro-2,2-dimethylchromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-7-(2-丙炔-1-氧基)- 是一种复杂的属于苯并吡喃家族的有机化合物。 苯并吡喃是多环化合物,由一个苯环与一个杂环吡喃环融合而成 。这种特定化合物以两个氯原子、两个甲基和一个连接到苯并吡喃核心上的丙炔基的存在为特征。
准备方法
2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-7-(2-丙炔-1-氧基)- 的合成通常涉及多个步骤,从更简单的有机分子开始。合成路线通常包括:
苯并吡喃核的形成: 这可以通过涉及酚类化合物和适当试剂的环化反应来实现。
氯原子的引入: 使用亚硫酰氯或氯气等试剂的氯化反应。
甲基的添加: 使用碘甲烷或硫酸二甲酯的甲基化反应。
丙炔基的连接: 这可以通过使用炔丙基溴的烷基化反应来完成.
工业生产方法可能涉及优化这些反应以获得更高的产率和纯度,通常使用催化剂和受控的反应条件。
化学反应分析
科学研究应用
2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-7-(2-丙炔-1-氧基)- 在科学研究中有各种应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建块。
生物学: 该化合物的衍生物因其潜在的生物活性而被研究,包括抗癌和抗菌特性。
医学: 研究探索它作为治疗剂的潜力,因为它具有独特的化学结构。
工业: 它用于合成特种化学品和材料.
作用机制
2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-7-(2-丙炔-1-氧基)- 的作用机制涉及与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性。 确切的途径取决于具体的生物学环境和该化合物的衍生物 .
相似化合物的比较
与 2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-7-(2-丙炔-1-氧基)- 相似的化合物包括:
2H-1-苯并吡喃,3,4-二氢-2,2-二甲基-: 缺少氯和丙炔基,导致不同的化学性质。
2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-: 缺少丙炔基,影响其反应性和应用。
2H-1-苯并吡喃,3,4-二氯-2,2-二甲基-7-(2-丙炔-1-氧基)-: 类似的结构,但取代基有所不同.
这些比较突出了该化合物在特定取代基及其对化学行为和应用的影响方面的独特性。
属性
CAS 编号 |
108354-10-5 |
|---|---|
分子式 |
C14H12Cl2O2 |
分子量 |
283.1 g/mol |
IUPAC 名称 |
3,4-dichloro-2,2-dimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C14H12Cl2O2/c1-4-7-17-9-5-6-10-11(8-9)18-14(2,3)13(16)12(10)15/h1,5-6,8H,7H2,2-3H3 |
InChI 键 |
JMNBCAHZQOIJHR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OCC#C)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)
![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)
![2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12298296.png)



![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)



![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)

![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)
